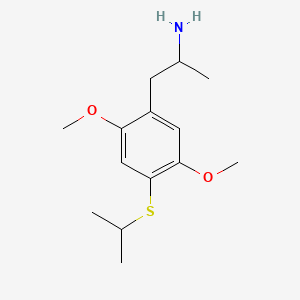

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane

描述

ALEPH-4,也称为2,5-二甲氧基-4-异丙基硫代苯乙胺,是一种属于苯乙胺类的合成化合物。它是2,5-二甲氧基-4-甲基硫代苯乙胺 (DOT) 的同系物,以其精神活性而闻名。

准备方法

合成路线和反应条件

ALEPH-4 的合成涉及多个步骤,从市售前体开始。一般的合成路线包括:

中间体的形成: 合成从关键中间体的形成开始,通常涉及 2,5-二甲氧基苯甲醛与硝基乙烷反应形成 2,5-二甲氧基-β-硝基苯乙烯。

还原: 然后使用还原剂(如氢化铝锂 (LiAlH4))将硝基苯乙烯中间体还原为 2,5-二甲氧基苯乙胺。

硫醚形成: 最后一步涉及引入异丙基硫基。这是通过在合适的催化剂(如钯碳 (Pd/C))存在下,在氢化条件下,使胺与异丙基硫醇反应来实现的。

工业生产方法

ALEPH-4 的工业生产将遵循类似的合成路线,但规模更大。这将涉及优化反应条件以确保高产率和纯度,以及实施安全措施以处理潜在危险的试剂和中间体。

化学反应分析

反应类型

ALEPH-4 会发生各种化学反应,包括:

氧化: ALEPH-4 可以被氧化形成相应的亚砜和砜。常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。

还原: ALEPH-4 的还原会导致相应的胺的形成。可以使用如硼氢化钠 (NaBH4) 等还原剂。

取代: 芳环上的甲氧基可以进行亲核取代反应。像乙醇钠 (NaOEt) 这样的试剂可以促进这些反应。

常用试剂和条件

氧化: 过氧化氢 (H2O2),间氯过氧苯甲酸 (m-CPBA)

还原: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)

取代: 乙醇钠 (NaOEt),叔丁醇钾 (KOtBu)

主要产物

氧化: 亚砜和砜

还原: 相应的胺

取代: 各种取代的苯乙胺

科学研究应用

化学: 用作分析化学中的参考物质,用于开发检测方法。

生物学: 研究其对神经递质系统的影响,以及在神经药理学中的潜在应用。

医学: 探索其精神活性,以及在心理健康方面的潜在治疗应用。

工业: 用于合成其他复杂有机化合物,以及作为化学制造中的前体。

作用机制

ALEPH-4 的作用机制涉及其与大脑中的血清素受体的相互作用。它主要作为 5-HT2A 受体的激动剂,导致神经递质释放改变,以及感知和情绪的变化。该化合物的效应通过激活细胞内信号通路(包括磷酸肌醇通路)来介导。

相似化合物的比较

ALEPH-4 与其他苯乙胺相似,例如:

2,5-二甲氧基-4-甲基硫代苯乙胺 (DOT): ALEPH-4 是 DOT 的同系物,不同之处在于存在异丙基而不是甲基。

2,5-二甲氧基-4-乙基硫代苯乙胺 (ALEPH-2): 另一种同系物,用乙基取代异丙基。

2,5-二甲氧基-4-丙基硫代苯乙胺 (ALEPH-3): 类似结构,带有丙基。

ALEPH-4 由于其独特的取代模式而独一无二,这影响了其药理学特性和效力。 它的异丙基硫基与它的同系物相比,提供了独特的空间和电子效应,从而导致与生物靶标的独特相互作用 .

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane is a compound with structural similarities to various psychoactive substances, particularly those in the phenethylamine and amphetamine classes. These compounds are often studied for their interactions with serotonin receptors and their potential psychoactive effects. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H21NO3S

- Molecular Weight : 283.39 g/mol

The compound features a thiophene ring, which contributes to its unique pharmacological profile. The presence of methoxy groups at the 2 and 5 positions enhances its lipophilicity, potentially influencing its ability to cross the blood-brain barrier.

Receptor Interaction Profiles

Research indicates that compounds similar to this compound exhibit significant binding affinities for various serotonin receptors, particularly the 5-HT2A receptor.

Table 1: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| 5-HT2A | 10 - 100 |

| 5-HT1A | >2000 |

| TAAR1 | <100 |

| D2 Receptor | <50 |

These values suggest that the compound has a moderate affinity for the 5-HT2A receptor compared to other receptors, indicating a potential for psychoactive effects similar to those observed with other hallucinogens.

Pharmacological Effects

The pharmacological profile of this compound suggests it may exhibit both stimulant and hallucinogenic properties. Studies have shown that compounds in this class can lead to altered states of consciousness, changes in perception, and mood enhancement.

Case Studies

- Psychoactive Effects : A case study involving subjects administered with similar compounds revealed significant alterations in sensory perception and mood states. Participants reported visual distortions and enhanced emotional responses.

- Anorexic Action : Research has demonstrated that related compounds exert anorexic effects mediated through the serotonin system. For instance, DOI (a related compound) was shown to induce anorexia in rat models through blockade by 5-HT2 antagonists .

- Therapeutic Potential : Emerging studies suggest that compounds like this may have therapeutic applications in treating mood disorders due to their action on serotonin receptors .

属性

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043040 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123643-26-5 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEPH-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding Aleph-4 from the provided research?

A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.

Q2: What analytical methods are used to detect Aleph-4?

A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:

- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []

- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。